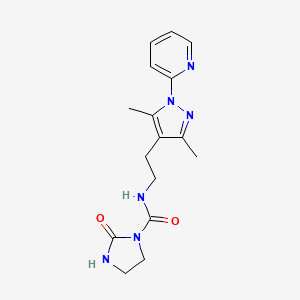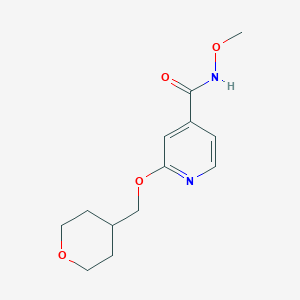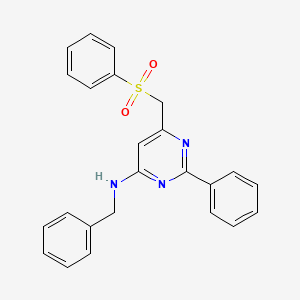![molecular formula C14H12N4O2 B2733216 N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide CAS No. 2034262-23-0](/img/structure/B2733216.png)
N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide is a heterocyclic compound that features both oxazole and quinoxaline moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the quinoxaline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with quinoxaline-2-carboxylic acid or its derivatives using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can also streamline the process, making it more efficient and cost-effective.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the quinoxaline moiety, converting it to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the oxazole and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted oxazole and quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazole and quinoxaline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2 …
Comparison: N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide is unique due to the combination of oxazole and quinoxaline moieties, which confer distinct biological activities. While similar compounds may share some properties, the specific arrangement and functional groups in this compound provide unique interactions with molecular targets, leading to its distinct applications and effects.
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-10(7-17-20-9)6-16-14(19)13-8-15-11-4-2-3-5-12(11)18-13/h2-5,7-8H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZNSQXQAMWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2733140.png)
![ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2733141.png)
![1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one](/img/structure/B2733144.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2733147.png)

![4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2733151.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2733153.png)

![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)
